molecular formula C12H11NO3 B3036789 3-acetyl-4-methoxy-2(1H)-quinolinone CAS No. 400079-79-0

3-acetyl-4-methoxy-2(1H)-quinolinone

Cat. No. B3036789
CAS RN: 400079-79-0
M. Wt: 217.22 g/mol
InChI Key: QGMICPWQCVLUIG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-acetyl-4-methoxy-2(1H)-quinolinone, commonly referred to as AMQ, is a compound with a variety of applications in the scientific research field. It has been used in a wide range of experiments, from drug development to medical research. AMQ has been studied for its potential in treating various diseases and conditions, and has been found to have a number of biochemical and physiological effects. In

Scientific Research Applications

Bacteriostatic Properties

A study highlights the isolation of 4-methoxy-1-methyl-2(1H)quinolinone from Euodia lunu-ankenda, suggesting its potential bacteriostatic properties (Manandhar et al., 1985).

Chemical Synthesis and Rearrangements

In the field of chemical synthesis, 3-acetyl-4-methoxy-2(1H)-quinolinone undergoes various rearrangements. A study describes the reactions of 1-methyl-3-(methylsulfinyl)-4(1H)quinolinone with acetic anhydride and thionyl chloride, leading to different derivatives (Connor et al., 1978).

Isolation from Marine-Derived Fungi

Research on marine-derived fungi Penicillium janczewskii led to the identification of diastereomeric quinolinones, including compounds related to 3-acetyl-4-methoxy-2(1H)-quinolinone, showing moderate cytotoxicity on certain tumor cell lines (He et al., 2005).

Nuclear Overhauser Effects and X-ray Analysis

The compound has been studied for its structural properties using 1H NMR spectral assignment and nuclear Overhauser enhancement studies, as well as X-ray analysis, to understand its molecular structure (Boryczka et al., 2010).

Ayurvedic Medicine Research

In Ayurvedic medicine, 2(1H)-quinolinone derivatives have been isolated from processed root tubers of Aconitum ferox, indicating the presence of such compounds in traditional medicine preparations (Hanuman & Katz, 1993).

Reduction to Alkyl Derivatives

A method for reducing 3-acyl-4-hydroxy-2(1H)-quinolones to 3-alkyl derivatives using zinc powder in acetic acid/hydrochloric acid has been developed, showcasing the compound's versatility in chemical transformations (Kappe et al., 1995).

Photochemical Properties

The photochemical properties of acetyldihydroquinolinones, related to 3-acetyl-4-methoxy-2(1H)-quinolinone, have been investigated to understand their electronic transitions and photochemical behavior (Bakalova & Kavrakova, 1992).

Solid-Phase Synthesis for Biological Activities

The compound's structural motif is utilized in the solid-phase synthesis of quinolinone libraries to explore its various biological activities, including antibacterial, anticancer, and antiviral properties (Kwak et al., 2015).

properties

IUPAC Name

3-acetyl-4-methoxy-1H-quinolin-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11NO3/c1-7(14)10-11(16-2)8-5-3-4-6-9(8)13-12(10)15/h3-6H,1-2H3,(H,13,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QGMICPWQCVLUIG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=C(C2=CC=CC=C2NC1=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401290337
Record name 3-Acetyl-4-methoxy-2(1H)-quinolinone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401290337
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

217.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-acetyl-4-methoxy-2(1H)-quinolinone

CAS RN

400079-79-0
Record name 3-Acetyl-4-methoxy-2(1H)-quinolinone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=400079-79-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Acetyl-4-methoxy-2(1H)-quinolinone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401290337
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-acetyl-4-methoxy-2(1H)-quinolinone
Reactant of Route 2
Reactant of Route 2
3-acetyl-4-methoxy-2(1H)-quinolinone
Reactant of Route 3
Reactant of Route 3
3-acetyl-4-methoxy-2(1H)-quinolinone
Reactant of Route 4
Reactant of Route 4
3-acetyl-4-methoxy-2(1H)-quinolinone
Reactant of Route 5
Reactant of Route 5
3-acetyl-4-methoxy-2(1H)-quinolinone
Reactant of Route 6
Reactant of Route 6
3-acetyl-4-methoxy-2(1H)-quinolinone

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.